Citric acid nickel salt
Overview
Description
Citric acid nickel salt is a complex formed by the metal ion Ni(II) and citric acid . Citric acid is a colorless weak organic acid that occurs naturally in citrus fruits . It is used widely as an acidifier, as a flavoring, and chelating agent . The nickel organic acid salts are organic acid salts of nickel. In many of these, the ionized organic acid acts as a ligand .
Synthesis Analysis
The synthesis of this compound involves the formation of complexes with citric acid in the same complex form as in the aqueous medium . The addition of citric acid can lead to the formation of agglomerated or even raspberry-shaped bimetallic copper/nickel nanoparticles . The concentration of citric acid needs to be carefully controlled during the synthesis process .Molecular Structure Analysis
The molecular formula of this compound (2:3) is C6H6NiO7 . The average mass is 248.801 Da . Citrate complexes include NiHcit, NiHcit 23−, Nicit −, Nicit 24−, and Ni2H2cit 24− (ordered from low to high pH). Also, there is Ni4H4cit 35− .Chemical Reactions Analysis
Citric acid behaves similarly as other hydroxycarboxylic acids in salt formation, esterification, anhydride, amide, and other chemical reactions . The stability constants of the complex species are linearly dependent and decrease with increasing concentration of APG10 .Physical And Chemical Properties Analysis
Citric acid is a colorless crystalline organic compound belonging to the family of carboxylic acids . It is present in practically all plants and in many animal tissues and fluids .Mechanism of Action
Citric acid is transported into the cytoplasm, converted into acetyl-CoA, which is then converted into malonyl-CoA by acetyl-CoA carboxylase, which is allosterically modulated by citrate . Increased citrate levels in the urine will make complexation with calcium which decrease the calcium ion activity and decrease the chance for the formation of calcium phosphate crystals .
Safety and Hazards
Future Directions
The formation of Ni(II) -Citric acid in the mixed alkyl polyglycoside surfactant/water system can let’s apply in practice to clear the nickel contaminated media like liquid or solid surface . The addition of citric acid can lead to the formation of agglomerated or even raspberry-shaped bimetallic copper/nickel nanoparticles . This opens up new possibilities for the synthesis of well-controlled nickel nanoparticles, showcasing the ability to exert precision over their composition, size, and surface morphology .
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;nickel(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZURURAKNSDHT-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NiO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22605-92-1 | |
Record name | Citric acid, nickel salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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